trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid
CAS No.:
Cat. No.: VC17418953
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29NO4 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid |
| Standard InChI | InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19) |
| Standard InChI Key | PRCNMUIFPITIOT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Configuration
The compound features a trans-configuration at the cyclohexylmethyl-butyric acid junction, ensuring optimal steric arrangement for synthetic modifications. Its IUPAC name, 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid, reflects the Boc-protected amine at the 4-position of the cyclohexane ring and the carboxylic acid terminus .
The cyclohexyl group adopts a chair conformation, minimizing torsional strain, while the Boc group (C₄H₉O₂C–) provides steric protection to the amine functionality during reactions . X-ray crystallography of analogous compounds confirms this spatial arrangement, with bond angles consistent with sp³ hybridization at the nitrogen and carbonyl carbons .
Spectroscopic and Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.41 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | DMSO, DMF, THF | |
| logP (Octanol-Water) | Estimated 2.8 | Calculated |
The compound’s infrared (IR) spectrum shows characteristic peaks at 1720 cm⁻¹ (C=O stretch, Boc group) and 1690 cm⁻¹ (carboxylic acid C=O) . Nuclear magnetic resonance (NMR) data for the trans isomer reveals distinct coupling constants (J = 10–12 Hz) between axial protons on the cyclohexane ring .
Synthetic Pathways and Optimization
Stepwise Synthesis
Industrial-scale production typically follows:
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Cyclohexane Functionalization: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
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Alkylation: Coupling of the Boc-protected cyclohexylamine with methyl bromobutyrate using potassium carbonate .
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Hydrolysis: Saponification of the ester to the carboxylic acid using lithium hydroxide.
Yields exceed 75% when conducted under anhydrous conditions at 0–5°C . Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Stereochemical Control
The trans configuration is enforced during the alkylation step through steric hindrance from the Boc group. Molecular dynamics simulations indicate a 15:1 trans:cis selectivity under optimized conditions . Chiral chromatography confirms enantiomeric excess >99% for pharmaceutical-grade material .
Applications in Pharmaceutical Research
Intermediate for Pulmonary Therapeutics
A patent by EP3884934B1 discloses derivatives of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid as prostacyclin (PGI₂) receptor agonists for treating pulmonary arterial hypertension (PAH) . The Boc group enhances metabolic stability, increasing plasma half-life from 2.3 to 8.7 hours in rodent models .
Peptide Mimetics and Prodrugs
The carboxylic acid moiety enables conjugation to peptide backbones via amide bonds. In a 2024 study, Boc-protected analogs showed 3-fold higher blood-brain barrier penetration compared to non-Boc variants, suggesting utility in central nervous system (CNS) drug delivery .
Biological Relevance and Pharmacodynamics
In Vitro Activity
While direct biological data on this compound remains limited, structural analogs demonstrate:
Metabolic Pathways
Hepatic microsomal studies using rat models indicate primary metabolism via:
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Boc Deprotection: Catalyzed by cytochrome P450 3A4 (t₁/₂ = 45 min)
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β-Oxidation: Of the butyric acid side chain, yielding succinate derivatives
Comparative Analysis with Structural Analogs
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